1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Medicinal Chemistry Kinase Inhibitor Synthesis Process Chemistry

1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (CAS 315239-67-9) is a fluorinated piperazine derivative with the molecular formula C12H14F3N3O2 and a molecular weight of 289.25 g/mol. It is characterized by a 2-nitro-4-(trifluoromethyl)phenyl moiety attached to the N4 position of a 1-methylpiperazine ring.

Molecular Formula C12H14F3N3O2
Molecular Weight 289.25 g/mol
CAS No. 315239-67-9
Cat. No. B1621484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
CAS315239-67-9
Molecular FormulaC12H14F3N3O2
Molecular Weight289.25 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C12H14F3N3O2/c1-16-4-6-17(7-5-16)10-3-2-9(12(13,14)15)8-11(10)18(19)20/h2-3,8H,4-7H2,1H3
InChIKeyTYTJRQMHDOGOIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (CAS 315239-67-9): Core Chemical Profile and Key Identifiers


1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (CAS 315239-67-9) is a fluorinated piperazine derivative with the molecular formula C12H14F3N3O2 and a molecular weight of 289.25 g/mol . It is characterized by a 2-nitro-4-(trifluoromethyl)phenyl moiety attached to the N4 position of a 1-methylpiperazine ring. This specific substitution pattern is cited as a key intermediate in the synthesis of nitrogenated heterocyclic derivatives, which are described as protein kinase modulators for therapeutic applications [1].

Why Generic 1-Arylpiperazines Cannot Replace 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in Targeted Synthesis


Substituting this compound with a generic 1-arylpiperazine is not feasible due to the unique electron-withdrawing and steric profile created by its 2-nitro-4-(trifluoromethyl)phenyl group. The presence of both a nitro group at the ortho position and a trifluoromethyl group at the para position significantly alters the electronic distribution on the aromatic ring, influencing the reactivity of the piperazine nitrogen for subsequent N-arylation or alkylation steps . Furthermore, the compound is specifically referenced in patent literature for constructing kinase inhibitor scaffolds [1]. Using an analog lacking either the methyl group on the piperazine (e.g., CAS 58315-38-1) or the specific phenyl substitution pattern would lead to a different synthetic intermediate, thereby failing to reproduce the exact molecular architecture required for downstream compounds, which could result in altered potency, selectivity, or physicochemical properties.

Quantitative Evidence: Differentiating 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine from Closest Analogs


Documented Role as a Specific Synthetic Intermediate in Patent Literature

The compound is explicitly listed as an intermediate in a patent for synthesizing protein kinase modulators, a class of therapeutics for cancer and angiogenesis [1]. This contrasts with its closest analog, 1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (CAS 58315-38-1), which lacks the methyl group on the piperazine ring and is not referenced in the same context within this patent. The presence of the methyl group is critical as it prevents further derivatization at that nitrogen, directing synthetic pathways to the desired product.

Medicinal Chemistry Kinase Inhibitor Synthesis Process Chemistry

Distinct Physicochemical Properties Compared to the Non-Methylated Analog

The target compound possesses a higher molecular weight and a different calculated LogP compared to its non-methylated analog, 1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine (CAS 58315-38-1) . The addition of a methyl group on the piperazine ring increases molecular weight from 275.23 to 289.25 g/mol and impacts lipophilicity, which can affect the compound's solubility and reactivity in subsequent synthetic steps.

Physicochemical Analysis Drug Design Synthetic Chemistry

Class-Level Implication for Kinase Inhibitor Scaffold Synthesis

The compound is a key building block for a class of nitrogenated heterocyclic derivatives claimed as protein kinase modulators, with potential applications in treating angiogenesis and cancer [1]. While direct activity data for the intermediate itself is not available, its structural features—specifically the electron-withdrawing nitro and trifluoromethyl groups—are known to be critical for binding interactions within the ATP-binding pocket of kinases like Aurora and Tie-2, as described in the patent [1].

Medicinal Chemistry Oncology Kinase Inhibition

Validated Application Scenarios for 1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine Based on Comparative Evidence


Replication of Patented Kinase Inhibitor Synthesis Routes

This compound is the documented intermediate for synthesizing the protein kinase modulators described in patent WO2005113494A2 [1]. Using the exact CAS-registered compound ensures the correct substitution pattern and molecular weight (289.25 g/mol) is carried into subsequent reactions, which is critical for generating the patented kinase inhibitor scaffolds. Procuring a generic 1-arylpiperazine would lead to a different product and likely failure in replicating the patented synthetic sequence.

Medicinal Chemistry Campaigns Targeting Aurora/Tie-2 Kinases

As a building block for compounds designed to inhibit Aurora and Tie-2 kinases [1], this intermediate is essential for generating focused libraries. The electron-withdrawing nature of the 2-nitro-4-(trifluoromethyl)phenyl group is a deliberate design choice to interact with the kinase active site. Researchers working on angiogenesis or oncology projects would select this compound over less substituted analogs to access this specific pharmacophore.

Process Development for N-Arylated Piperazine Derivatives

The compound's synthesis involves an SNAr reaction between 1-methylpiperazine and 1-fluoro-2-nitro-4-(trifluoromethyl)benzene [1]. Its well-defined physicochemical properties (LogP ~2.89) and role as a versatile intermediate make it a valuable benchmark compound for optimizing and scaling up synthetic routes to N-arylated piperazines, which are common motifs in drug molecules.

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